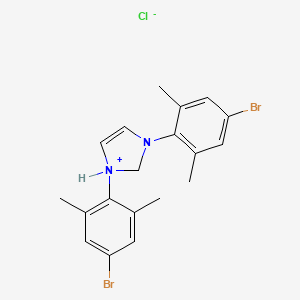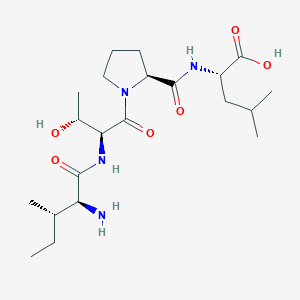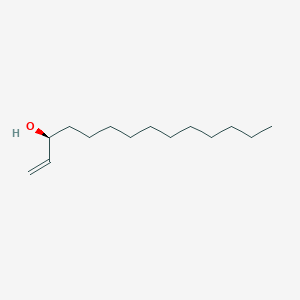
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique structure and properties It is an imidazolium salt with bromine and methyl groups attached to the phenyl rings
Méthodes De Préparation
The synthesis of 1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 4-bromo-2,6-dimethylaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.
Quaternization: The imidazole derivative is then quaternized using methyl chloride to form the imidazolium salt.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form imidazolium-based radicals or reduction to form imidazole derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form larger, more complex structures.
Applications De Recherche Scientifique
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and imidazolium ring play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds such as:
1,3-Bis(4-chloro-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride: This compound has chlorine atoms instead of bromine, leading to different reactivity and properties.
1,3-Bis(4-bromo-2,6-dimethylphenyl)-imidazolium chloride: This compound lacks the dihydro group, which affects its stability and reactivity.
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium bromide: This compound has a bromide counterion instead of chloride, influencing its solubility and ionic interactions.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Propriétés
Numéro CAS |
221154-71-8 |
|---|---|
Formule moléculaire |
C19H21Br2ClN2 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
1,3-bis(4-bromo-2,6-dimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C19H20Br2N2.ClH/c1-12-7-16(20)8-13(2)18(12)22-5-6-23(11-22)19-14(3)9-17(21)10-15(19)4;/h5-10H,11H2,1-4H3;1H |
Clé InChI |
IIGRBXXHHDIHTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1[NH+]2CN(C=C2)C3=C(C=C(C=C3C)Br)C)C)Br.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)
![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)

![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)


![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)

![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)

![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)

